

Diaveridine Hydrochloride: A Technical Guide to its Biological Activity Screening

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Compound of Interest

Compound Name: DIAVERIDINE HYDROCHLORIDE

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Introduction

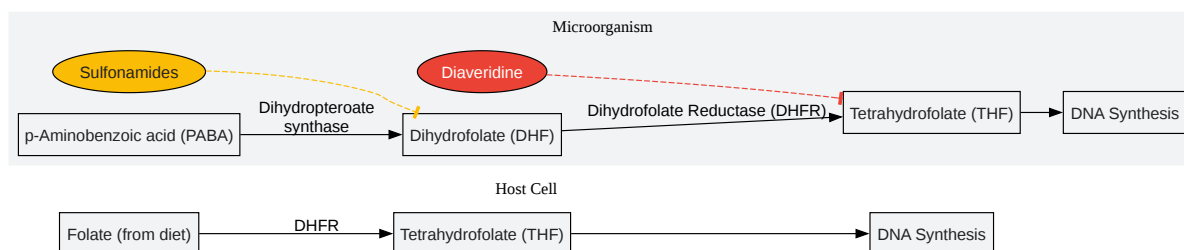
Diaveridine hydrochloride is a synthetic antimicrobial agent belonging to the diaminopyrimidine class of compounds. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of various microorganisms. This inhibition disrupts the production of tetrahydrofolate, a vital cofactor for DNA synthesis and cellular replication, leading to a bacteriostatic or bactericidal effect.

Diaveridine hydrochloride is frequently used in veterinary medicine, often in combination with sulfonamides, to treat and prevent coccidiosis and bacterial infections in poultry and other animals. This technical guide provides a comprehensive overview of the biological activity screening of **diaveridine hydrochloride**, including detailed experimental protocols, quantitative data, and visual representations of relevant pathways and workflows.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary mechanism of action of **diaveridine hydrochloride** is the inhibition of the enzyme dihydrofolate reductase (DHFR).[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1] By binding to the active site of DHFR, **diaveridine hydrochloride** prevents the conversion of DHF to THF, thereby depleting the intracellular pool of this vital

molecule. This ultimately leads to the cessation of DNA synthesis and cell division in susceptible organisms.[1]



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Mechanism of action of diaveridine and sulfonamides.

Quantitative Data

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

Organism/Enzyme Source	IC50 (μM)	Reference
Mycobacterium abscessus	>100	[2]
Fungal DHFR	Ki as low as 7.1 pM	[3]
Human DHFR	Ki as low as 0.1 pM	[3]

Note: Specific IC50 values for diaveridine against a wide range of bacterial and protozoan DHFR are not readily available in the public domain. The provided data is for related compounds or different species and should be interpreted with caution.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Bacterial Species	MIC Range (µg/mL)	Reference
Escherichia coli	>500 (after adaptation)	[4]
Salmonella spp.	>1000 (after adaptation)	[4]
Staphylococcus aureus	Not specified	
Streptococcus spp.	Not specified	

Note: Comprehensive MIC data for diaveridine against a standard panel of bacteria is limited. The data presented reflects values after bacterial adaptation to chlorhexidine digluconate and may not represent the intrinsic activity of diaveridine.

Table 3: Anticoccidial Activity

Eimeria Species	Assay Type	IC50 / % Inhibition	Reference
Eimeria tenella	Sporulation Inhibition	Not specified	[5]
Eimeria tenella	Reproduction Inhibition Assay (RIA)	Not specified	[6]

Note: Specific IC50 values for diaveridine against Eimeria species from in vitro assays are not consistently reported in publicly available literature. Efficacy is often demonstrated in in vivo studies.

Table 4: Genotoxicity Data

Assay	Cell Line	Concentration/ Dose	Result	Reference
Chromosomal Aberration	CHO	1200-3500 µg/mL	Negative	[7]
Chromosomal Aberration	CHO	1000-5000 µg/mL	Negative (with and without S9)	[8][9]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of a compound against DHFR.

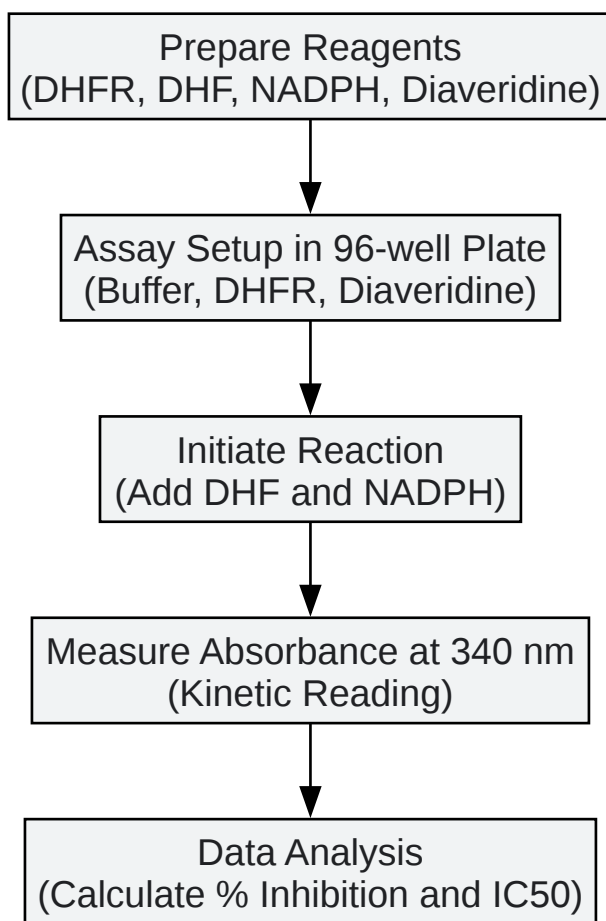
Materials:

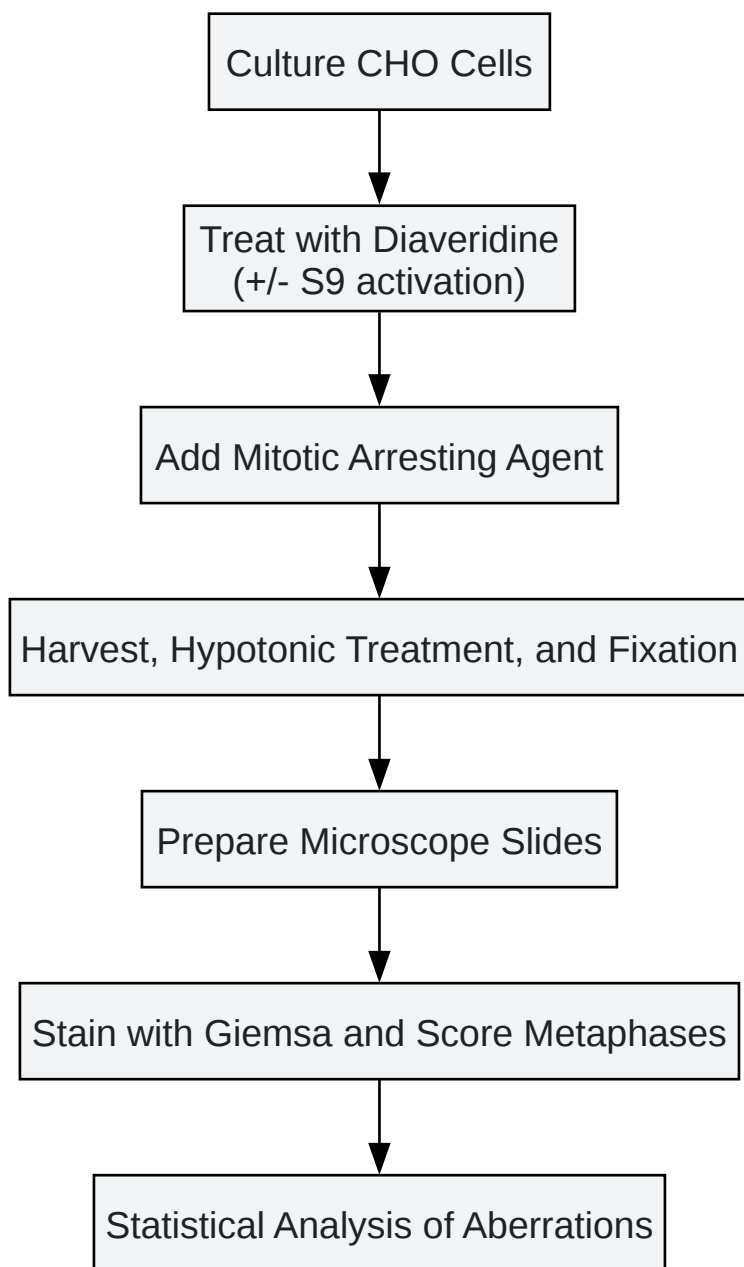
- Recombinant DHFR enzyme
- Dihydrofolate (DHF) substrate
- NADPH cofactor
- Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
- **Diaveridine hydrochloride** (test compound)
- 96-well UV-transparent microplate
- Microplate reader capable of reading absorbance at 340 nm

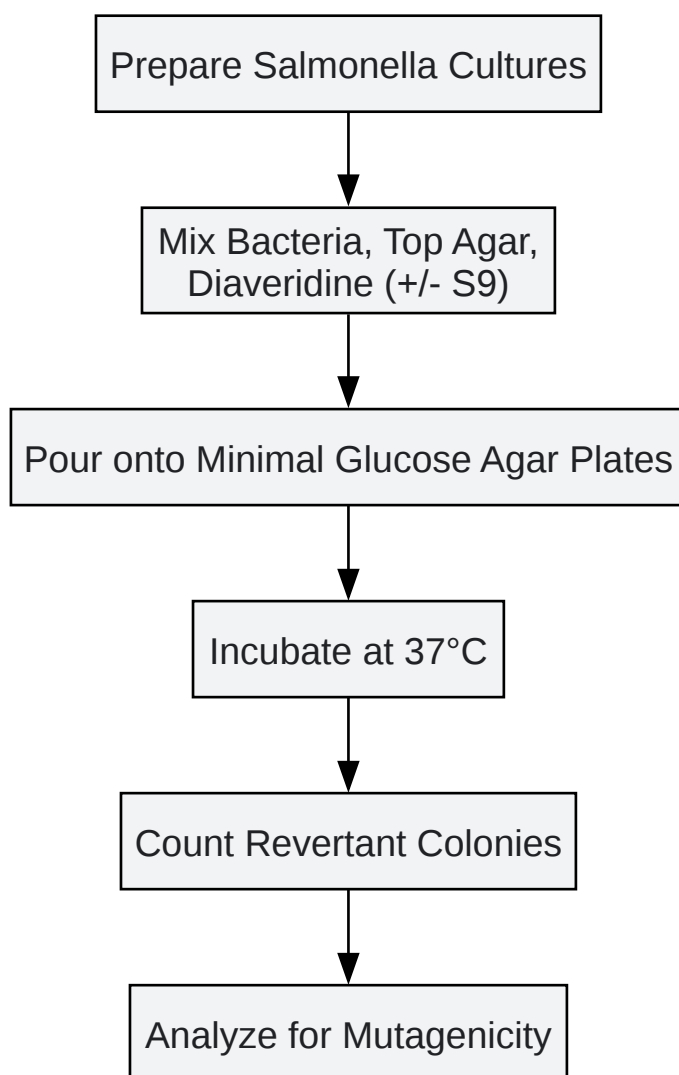
Procedure:

- Reagent Preparation: Prepare stock solutions of DHF, NADPH, and **diaveridine hydrochloride** in the assay buffer.
- Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of **diaveridine hydrochloride**. Include a control well with no inhibitor.
- Reaction Initiation: Start the reaction by adding DHF and NADPH to all wells.
- Measurement: Immediately measure the decrease in absorbance at 340 nm kinetically for 10-20 minutes at a constant temperature. The decrease in absorbance corresponds to the oxidation of NADPH.
- Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each concentration of **diaveridine**

hydrochloride relative to the control. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.[10]







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